![molecular formula C23H22N2O4 B5727569 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B5727569.png)
7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one, also known as EPMC, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. EPMC belongs to the class of flavonoids and is structurally similar to other flavones.
Mechanism of Action
The mechanism of action of 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one is not fully understood. However, it is believed that 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one exerts its effects by modulating various signaling pathways. In cancer research, 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one has been shown to inhibit the PI3K/Akt/mTOR pathway and induce apoptosis. In neuroprotection research, 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one has been shown to activate the Nrf2/ARE pathway and reduce oxidative stress.
Biochemical and Physiological Effects:
7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one has been shown to have several biochemical and physiological effects. In cancer research, 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation research, 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neuroprotection research, 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one has been shown to reduce oxidative stress, protect against neuronal damage, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one in lab experiments is its ability to inhibit the growth of various cancer cell lines. 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one also has anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for various diseases. However, one of the limitations of using 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one. In cancer research, future studies could focus on the potential use of 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one in combination with other anticancer agents. In inflammation research, future studies could focus on the use of 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one in chronic inflammatory diseases such as rheumatoid arthritis. In neuroprotection research, future studies could focus on the potential use of 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Overall, 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one has shown great potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and therapeutic potential.
Synthesis Methods
The synthesis of 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one involves the reaction of 7-hydroxyflavone with ethyl bromoacetate, followed by the reaction with 4-phenyl-1H-pyrazole-3,5-diamine. The final product is obtained after purification and recrystallization.
Scientific Research Applications
7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one has been studied extensively for its potential therapeutic applications. Some of the areas of research include cancer, inflammation, and neuroprotection. In cancer research, 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer. Inflammation research has shown that 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one has anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines. Neuroprotection research has shown that 7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one can protect against oxidative stress and reduce neuronal damage in neurodegenerative diseases.
properties
IUPAC Name |
7-ethoxy-6-ethyl-2-methyl-3-(1-phenylpyrazol-4-yl)oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-4-16-11-19-21(12-20(16)27-5-2)28-15(3)23(22(19)26)29-18-13-24-25(14-18)17-9-7-6-8-10-17/h6-14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNWYGVQECNDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)OC3=CN(N=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

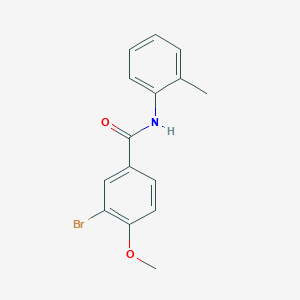
![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5727505.png)
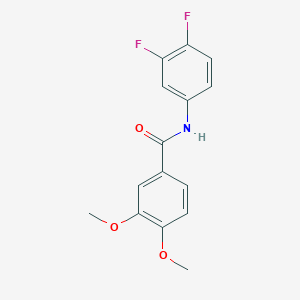
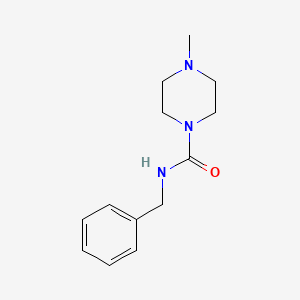
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B5727539.png)
![3-methyl-4-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5727547.png)
![2-(4-amino-6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B5727552.png)
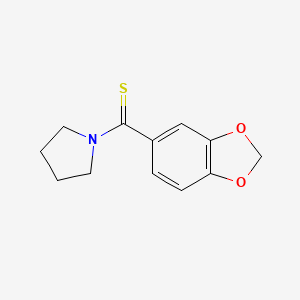
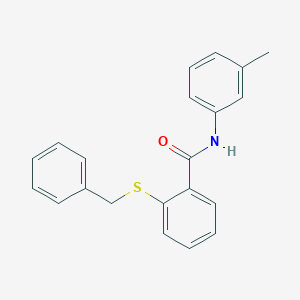
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)acetamide](/img/structure/B5727571.png)
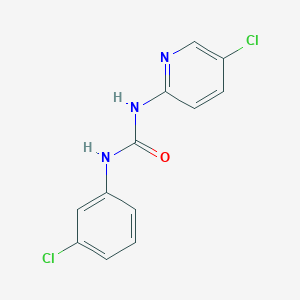
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5727584.png)
![4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde](/img/structure/B5727588.png)
![1-[4-(1,3-benzothiazol-2-ylthio)-3-nitrophenyl]ethanone](/img/structure/B5727590.png)